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Compound of Interest

5-Bromo-2-chloro-1, 3-
Compound Name:
dinitrobenzene

Cat. No.: B1342817

5-Bromo-2-chloro-1,3-dinitrobenzene is a poly-substituted aromatic compound characterized
by the presence of two powerful electron-withdrawing nitro groups. These groups
fundamentally dictate the molecule's chemical personality, rendering the aromatic ring
exceptionally electron-deficient. This electronic characteristic deactivates the ring toward
traditional electrophilic aromatic substitution but makes it a quintessential substrate for
nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms
—bromine and chlorine—at positions activated by the nitro groups introduces a critical element
of regioselectivity, making it a valuable tool for the controlled synthesis of complex molecular
architectures. This guide serves as a technical resource for scientists leveraging this potent
intermediate in their research and development endeavors.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of 5-Bromo-2-chloro-1,3-
dinitrobenzene is presented below. While experimental data for some properties are limited,
predictions based on its structure provide valuable insights.
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Property

Value

Reference(s)

CAS Number

51796-82-8

[1]

Molecular Formula

CeH2BrCIN204

[1]

Molecular Weight 281.45 g/mol [1]
5-bromo-2-chloro-1,3-
IUPAC Name o [1]
dinitrobenzene
Expected to be a crystalline
Appearance .
solid
Melting Point 98 °C [2]
Boiling Point Data not available [3]

Density (Predicted)

1.992 + 0.06 g/cm?3

[2]

Solubility

Expected to be soluble in
common organic solvents
(e.g., Chloroform, DMF,
DMSO); insoluble in water

[4]

Computed XLogP3

3.7

[1]

Topological Polar Surface Area

91.6 A2

[1]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for 5-Bromo-2-chloro-1,3-dinitrobenzene is not

readily available in the literature, a robust and scientifically sound pathway can be proposed

based on established principles of electrophilic aromatic substitution. The most logical

approach involves the dinitration of a commercially available precursor, 1-bromo-4-

chlorobenzene.

Reaction Principle: The synthesis hinges on the nitration of 1-bromo-4-chlorobenzene using a

classic nitrating mixture of concentrated nitric and sulfuric acids. Halogens are ortho-, para-

directing groups. Nitration will occur at positions ortho to the chloro and bromo substituents.

The introduction of the first nitro group further deactivates the ring but will direct the second
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nitration to the remaining activated position, ultimately yielding the desired 1,3-dinitro
substitution pattern.

Proposed Synthetic Workflow

HNOs3 / H2S0Oa4
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Caption: Proposed workflow for the synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on related procedures. It must be thoroughly

evaluated and optimized under controlled laboratory conditions by qualified personnel.

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an
ice-salt bath, slowly add 150 mL of concentrated sulfuric acid (H2SOa4). Once cooled to near
0 °C, add 100 mL of concentrated nitric acid (HNOs) dropwise, ensuring the temperature
does not exceed 10 °C.

Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical
stirrer, a thermometer, and a dropping funnel, dissolve 100 g of 1-bromo-4-chlorobenzene in
200 mL of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.

Nitration: Slowly add the prepared cold nitrating mixture to the solution of 1-bromo-4-
chlorobenzene over 2-3 hours. Maintain the reaction temperature between 5-10 °C
throughout the addition.

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to
room temperature and stir for an additional 4-6 hours to ensure complete dinitration.

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice
(~2 kg) with vigorous stirring. The solid product will precipitate. Collect the crude product by
vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as
ethanol, to yield the final product, 5-Bromo-2-chloro-1,3-dinitrobenzene. Dry the purified
crystals in a vacuum oven.

Spectroscopic Analysis (Predicted)

As experimental spectral data is not available in public repositories, the following section

provides predicted data based on the compound's structure and established spectroscopic

principles. This information is intended to guide researchers in the characterization of this

molecule.
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Predicted *H NMR Spectrum

The molecule has two aromatic protons which are chemically non-equivalent and are expected
to appear as doublets due to coupling with each other.

Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(5, ppm)

Flanked by two
electron-
withdrawing
~8.6-8.38 Doublet (d) 1H H at C4 groups (Br and
NOz2), leading to
significant

deshielding.

Positioned
between two
strongly

~89-9.1 Doublet (d) 1H H at C6 deshielding nitro
groups, expected
to be the most

downfield signal.

Predicted **C NMR Spectrum

The molecule has six unique carbon atoms, and thus six distinct signals are expected.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift

Assignment Rationale
(3, ppm)
Carbon attached to bromine,
~115-125 C-Br
shifted downfield.
~120-130 C-H (C6) Aromatic CH carbon.
~125-135 C-H (C4) Aromatic CH carbon.
Carbon attached to chlorine,
~130- 140 C-Cl o i
significantly downfield.
Carbons attached to nitro
~ 145 - 155 (2 signals) C-NO:2 groups, strongly deshielded

and furthest downfield.

Predicted bsorption Band

Wavenumber (cm~—2) Vibration Type Intensity
3100 - 3000 Aromatic C-H Stretch Medium
1550 - 1520 Asymmetric NO2z Stretch Strong
1350 - 1330 Symmetric NOz Stretch Strong

~ 1100 C-ClI Stretch Medium
~ 680 C-Br Stretch Medium

Predicted Mass Spectrum Fragmentation

e Molecular lon (M*): A prominent molecular ion peak cluster is expected around m/z 280, 282,
and 284.

« Isotopic Pattern: The presence of both bromine (7°Br/81Br = 1:1) and chlorine (3>CI/?’Cl = 3:1)
will create a highly characteristic and complex isotopic pattern for the molecular ion and
fragments containing these halogens, which is a key identifying feature.
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» Key Fragments: Expect loss of NO2 (m/z -46), loss of halogens (ClI, Br), and other
characteristic aromatic fragmentation patterns.

Chemical Reactivity: Nucleophilic Aromatic
Substitution (SNAr)

The primary significance of 5-Bromo-2-chloro-1,3-dinitrobenzene lies in its high reactivity as
an electrophile in SNAr reactions.

Mechanism Causality: The two nitro groups exert powerful inductive and resonance electron-
withdrawing effects. This withdraws electron density from the aromatic ring, creating a
significant partial positive charge (8+) on the ring carbons, especially those ortho and para to
the nitro groups (C2, C4, C6). This activation makes the ring highly susceptible to attack by
nucleophiles.

Regioselectivity: The compound presents two potential leaving groups: chlorine at C2 and
bromine at C5.

» Electronic Activation: The chlorine atom at C2 is positioned ortho to one nitro group (at C1)
and para to the other (at C3). This dual activation provides exceptional stabilization for the
negative charge that develops in the intermediate.

o Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial
nucleophilic attack, not the departure of the leaving group. The reaction is favored at the
carbon atom that is most electrophilic. The C-Cl bond is more polarized than the C-Br bond,
making the carbon atom attached to chlorine a better site for nucleophilic attack. Therefore,
nucleophilic substitution is strongly predicted to occur selectively at the C2 position,
displacing the chloride ion.
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Caption: The two-step Addition-Elimination mechanism of SNAr.

General Protocol for SNAr Reaction

e Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve
1 equivalent of 5-Bromo-2-chloro-1,3-dinitrobenzene in a suitable polar aprotic solvent
(e.g., DMF, DMSO, or THF).

¢ Nucleophile Addition: Add 1.0 to 1.2 equivalents of the desired nucleophile (e.g., an amine,
alkoxide, or thiol). If the nucleophile is not anionic, a non-nucleophilic base (e.g., K2COs,
EtsN) may be required to facilitate the reaction.

» Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C,
depending on the nucleophile’'s reactivity. Monitor the reaction progress using Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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» Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the
product or prepare it for extraction.

 Purification: Isolate the product by filtration or extraction with an organic solvent. Purify the
crude material using column chromatography or recrystallization.

Applications in Research and Drug Development

5-Bromo-2-chloro-1,3-dinitrobenzene is not typically an end-product but rather a high-value
intermediate. Its utility stems from its ability to act as a scaffold, allowing for the sequential and
regioselective introduction of different functional groups.

e Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for molecules
where a dinitro-halophenyl moiety is required. The chlorine can be substituted via an SNAr
reaction, and the nitro groups can subsequently be reduced to amines, which can then be
further functionalized (e.g., through acylation, diazotization). The bromine atom can be used
in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.

o Intermediate for Heterocyclic Synthesis: The reactive sites on the molecule can be used to
build complex heterocyclic ring systems.

o Specific Example: It is listed as a precursor for the synthesis of 4-Chloro-3,5-
dinitrobenzonitrile, another specialized chemical intermediate.[4] This transformation likely
involves the substitution of the bromine atom, showcasing the compound's versatile
reactivity.

Safety and Handling

As a highly reactive and nitrated aromatic compound, 5-Bromo-2-chloro-1,3-dinitrobenzene
must be handled with appropriate care.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a
chemical fume hood.

« Inhalation: Avoid inhaling dust. If inhaled, move the person to fresh air. If breathing is difficult,
administer oxygen and seek immediate medical attention.[5]
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o Skin Contact: Avoid contact with skin. If contact occurs, immediately remove contaminated
clothing and wash the affected area with soap and plenty of water.[5]

o Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove
contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

 Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical
attention.[5]

 Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.
Firefighters should wear self-contained breathing apparatus.[5]

o Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated
place away from incompatible materials. Dispose of waste in accordance with local, state,
and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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